molecular formula C11H11N3O2 B1277516 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine CAS No. 165125-95-1

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine

Cat. No. B1277516
CAS RN: 165125-95-1
M. Wt: 217.22 g/mol
InChI Key: YOCRKHKJFCWTHG-UHFFFAOYSA-N
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Description

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is a chemical compound with the CAS number 165125-95-1 . It is used as a ligand for asymmetric Negishi cross-coupling of secondary allylic chlorides .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine is represented by the formula C11H11N3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine include a molecular weight of 217.23, a melting point of 234-236 °C, a predicted boiling point of 434.6±30.0 °C, and a predicted density of 1.43±0.1 g/cm3 .

Scientific Research Applications

Coordination Chemistry and Metal Complex Formation

2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine: is a versatile ligand in coordination chemistry, capable of forming stable complexes with transition metals. These complexes are often studied for their unique electronic properties and potential applications in catalysis. For instance, iron(II) complexes with this ligand have been investigated for their high-temperature spin crossover properties .

Asymmetric Synthesis

This compound serves as a chiral ligand for asymmetric synthesis, particularly in reactions like the Negishi cross-coupling. It can help in creating enantiomerically pure substances, which are crucial in the pharmaceutical industry for the production of drugs with specific desired activities .

Spin Crossover Materials

Research has shown that complexes containing 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine can exhibit spin crossover behavior. This property is significant in the development of molecular electronics and sensors, where the spin state of a molecule can be switched by external stimuli such as temperature or pressure .

Safety and Hazards

The safety data sheet for 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

2-[6-(4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8(10-12-4-6-15-10)14-9(3-1)11-13-5-7-16-11/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCRKHKJFCWTHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=NC(=CC=C2)C3=NCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90412658
Record name Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165125-95-1
Record name Pyridine, 2,6-bis(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90412658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) contribute to the structure of the resulting coordination polymer?

A: 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine (L1) acts as a bridging ligand in the formation of the azide-copper coordination polymer [Cu2L1(N3)4]n []. The molecule possesses two oxazoline nitrogen atoms and one pyridine nitrogen atom, each capable of coordinating to copper (Cu) ions. In this specific case, L1, along with azide (N3-) bridges, facilitates the formation of a one-dimensional (1D) infinite hexagonal tape structure. This 1D structure is characterized by three types of azide bridges: two single end-on (μ-1,1-N3) and one double end-on (μ-1,3-N3) [].

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